2-Bromo-5-hydroxybenzaldehyde

Phosphodiesterase 4 (PDE4) Inhibitors Regioselective Bromination Crisaborole Synthesis

Procure 2-Bromo-5-hydroxybenzaldehyde (CAS 2973-80-0), the indispensable ortho-bromo, meta-hydroxy benzaldehyde for pharmaceutical synthesis. This precise regioisomer is the established starting material for the FDA-approved PDE4 inhibitor Crisaborole (Eucrisa®) and a critical building block for Bcl-XL anticancer scaffolds. Its specific substitution pattern is mandatory for achieving the regioselectivity and yield required in patented SNAr and cross-coupling pathways. Using alternative isomers like 5-Bromo-2-hydroxybenzaldehyde compromises synthetic fidelity. Secure your supply chain for validated drug intermediate production today.

Molecular Formula C7H5BrO2
Molecular Weight 201.02 g/mol
CAS No. 2973-80-0
Cat. No. B121625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-hydroxybenzaldehyde
CAS2973-80-0
Synonyms6-Bromo-3-hydroxybenzaldehyde;  5-Hydroxy-2-bromobenzaldehyde
Molecular FormulaC7H5BrO2
Molecular Weight201.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)C=O)Br
InChIInChI=1S/C7H5BrO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H
InChIKeySCRQAWQJSSKCFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-hydroxybenzaldehyde (CAS 2973-80-0): A Regiospecific Pharmaceutical Building Block for PDE4 and Bcl-XL Targeted Synthesis


2-Bromo-5-hydroxybenzaldehyde (CAS 2973-80-0) is a bifunctional aromatic aldehyde distinguished by its ortho-bromo, meta-hydroxy substitution pattern on the benzaldehyde core [1]. This precise regioisomeric arrangement enables its utility as a versatile synthon in the construction of bioactive molecules, particularly serving as a key intermediate in the synthesis of the FDA-approved PDE4 inhibitor Crisaborole (Eucrisa®) and various Bcl-XL inhibitor scaffolds [2]. Physicochemical characterization establishes a molecular weight of 201.02 g/mol (C₇H₅BrO₂), a melting point range of 130–135 °C, and a computed LogP of 1.7–2.16, indicating moderate lipophilicity suitable for both organic synthesis and purification protocols [3].

Why Generic 2-Bromo-5-hydroxybenzaldehyde Substitution Poses Synthetic and Regulatory Risk in Pharma Development


In pharmaceutical synthesis, the regiospecificity of halogen and hydroxyl substituents on aromatic aldehydes dictates reaction outcomes and the structural fidelity of downstream drug candidates. Simple substitution of 2-Bromo-5-hydroxybenzaldehyde with a regioisomer such as 5-Bromo-2-hydroxybenzaldehyde (CAS 1761-61-1) or a non-halogenated analog like 3-Hydroxybenzaldehyde (CAS 100-83-4) fundamentally alters the electronic and steric environment, leading to divergent reactivity in key transformations such as nucleophilic aromatic substitution, Suzuki-Miyaura cross-couplings, and subsequent heterocycle formations [1]. Patents explicitly cite the high cost and low selectivity of alternative bromination routes to this specific regioisomer as a critical bottleneck, underscoring that the precise 2-bromo-5-hydroxy arrangement is not merely a functional equivalent but a prerequisite for achieving the desired regioselectivity and yield in multi-step syntheses targeting PDE4 and Bcl-XL inhibitors [2].

Quantitative Differentiation Evidence for 2-Bromo-5-hydroxybenzaldehyde (2973-80-0) vs. Alternative Intermediates and Regioisomers


Regioisomeric Purity and Synthetic Fidelity: 2-Bromo-5-hydroxybenzaldehyde vs. 5-Bromo-2-hydroxybenzaldehyde in PDE4 Inhibitor Scaffolds

The specific 2-bromo-5-hydroxy regioisomer of 2-Bromo-5-hydroxybenzaldehyde is a critical starting material in the patented synthesis of Crisaborole (Eucrisa®), a topical PDE4 inhibitor. In contrast, the regioisomer 5-Bromo-2-hydroxybenzaldehyde (CAS 1761-61-1) possesses a different substitution pattern (bromo at position 5, hydroxyl at position 2) which alters the electronic properties of the aromatic ring, specifically the activation/deactivation of positions for subsequent nucleophilic aromatic substitution (SNAr) with 4-fluorobenzonitrile [1]. The use of the correct 2-bromo-5-hydroxy regioisomer is mandated for the selective formation of the diaryl ether linkage in Crisaborole, achieving a reported yield of 91% for the initial coupling step in the patented process [2].

Phosphodiesterase 4 (PDE4) Inhibitors Regioselective Bromination Crisaborole Synthesis

Cost and Scalability in Crisaborole Synthesis: 2-Bromo-5-hydroxybenzaldehyde as a Premium but Problematic Starting Material

While 2-Bromo-5-hydroxybenzaldehyde is the established starting material for Crisaborole, its high cost and the low selectivity of alternative bromination routes have been explicitly identified as problems in the pharmaceutical patent literature [1]. This has driven process chemistry efforts to find more economical routes. Notably, a scalable process was developed to replace 2-Bromo-5-hydroxybenzaldehyde with the lower-cost m-cresol, highlighting the significant economic impact of this specific intermediate. The alternative route using m-cresol was developed precisely because of the high price and supply chain considerations associated with 2-Bromo-5-hydroxybenzaldehyde [2]. This differentiation confirms the compound's critical role as the benchmark intermediate and underscores the procurement challenge it represents.

Crisaborole Process Chemistry Cost of Goods Analysis

Selectivity and Yield in Direct Bromination: 2-Bromo-5-hydroxybenzaldehyde vs. In Situ Bromination of 3-Hydroxybenzaldehyde

The direct bromination of 3-hydroxybenzaldehyde (m-hydroxybenzaldehyde) to yield 2-Bromo-5-hydroxybenzaldehyde is a known but challenging reaction due to low selectivity, leading to poor yields [1]. This low selectivity is a major driver for procuring the pre-formed, purified 2-Bromo-5-hydroxybenzaldehyde rather than generating it in situ. The patent literature explicitly contrasts the route using the purchased compound (Formula 1) with an alternative route that involves a problematic in situ bromination step (Formula 2), which is characterized by low selectivity and low yield [2]. This establishes the purified compound's value as a means to bypass a low-yielding and difficult-to-purify reaction.

Aromatic Bromination Reaction Selectivity Yield Optimization

Optimal Research and Industrial Application Scenarios for 2-Bromo-5-hydroxybenzaldehyde (CAS 2973-80-0)


Synthesis of FDA-Approved PDE4 Inhibitor Crisaborole (Eucrisa®) and Related Analogs

2-Bromo-5-hydroxybenzaldehyde is the definitive starting material for the synthesis of Crisaborole, as documented in multiple patents and process chemistry publications [4]. Its 2-bromo-5-hydroxy substitution pattern is essential for the key SNAr reaction with 4-fluorobenzonitrile, which establishes the core diaryl ether scaffold of the drug . This application scenario is critical for pharmaceutical manufacturers and CROs engaged in the production or analytical characterization of Crisaborole and its impurities.

Construction of Bcl-XL Inhibitor Libraries for Oncology Research

This compound is a key building block for synthesizing inhibitors of the anti-apoptotic protein Bcl-XL, a validated target in cancer therapy [4]. The aldehyde group serves as a versatile handle for condensation and coupling reactions to generate diverse heterocyclic scaffolds, while the bromo group enables further diversification via cross-coupling reactions. Procurement of this intermediate supports medicinal chemistry efforts focused on discovering and optimizing novel Bcl-XL antagonists.

Development of Aldose Reductase Inhibitors and Anti-Inflammatory Agents

Research indicates that benzaldehyde derivatives, including halogenated variants, possess inhibitory activity against aldose reductase (AR), an enzyme implicated in diabetic complications [4]. 2-Bromo-5-hydroxybenzaldehyde serves as a scaffold for exploring structure-activity relationships (SAR) in this therapeutic area. Furthermore, it is cited as a reactant in the synthesis of broader anti-inflammatory agents, making it a valuable intermediate for projects targeting inflammatory pathways .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-5-hydroxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.